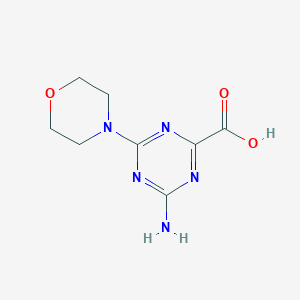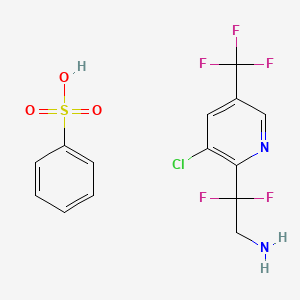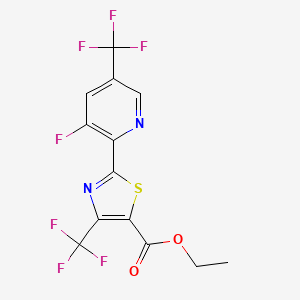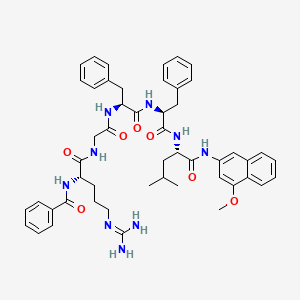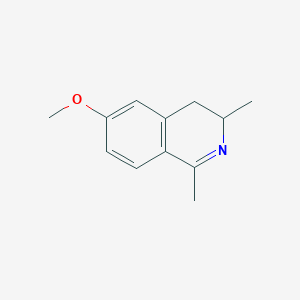
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
説明
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 1443980-53-7 . It has a molecular weight of 189.26 and its IUPAC name is 6-methoxy-3-methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline .
Molecular Structure Analysis
The InChI code for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is 1S/C12H15NO/c1-8-6-10-7-11 (14-3)4-5-12 (10)9 (2)13-8/h4-5,7-8,13H,2,6H2,1,3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes: The construction of indoles as a moiety in selected alkaloids has been highlighted .
2. Biological Potential of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results or Outcomes: It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Efficient Synthesis of N-Alkylated 3,4-Dihydroisoquinolinones
- Application Summary: An efficient synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
- Methods of Application: The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .
- Results or Outcomes: This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
4. Organic Electroluminescent Device
- Application Summary: 3,4-Dihydroisoquinolinone derivatives have been used in the development of organic electroluminescent devices .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
5. Antiviral Activity of Indole Derivatives
- Application Summary: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Results or Outcomes: The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
6. Organic Electroluminescent Device
- Application Summary: 3,4-Dihydroisoquinolinone derivatives have been used in the development of organic electroluminescent devices .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
6-methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZAMPLVUDTVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



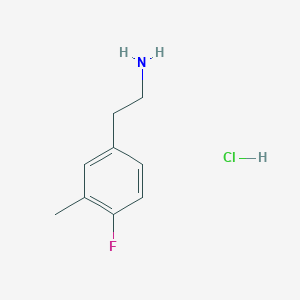
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
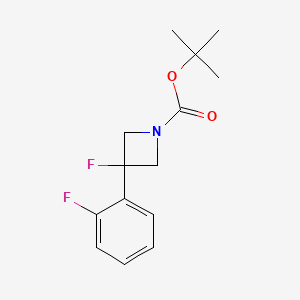
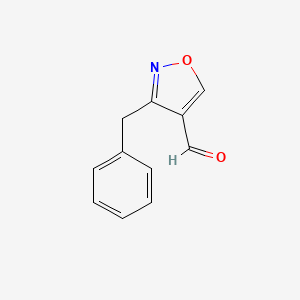
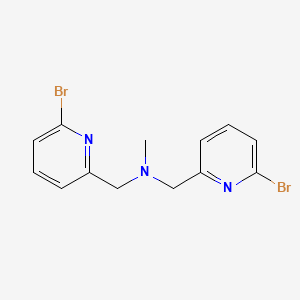
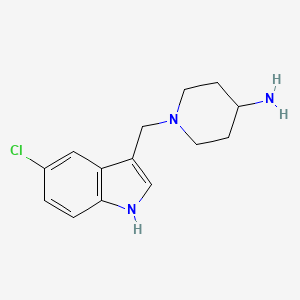

![2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane](/img/structure/B1447980.png)
